2-(Diisopropylamino)ethanethiol

Catalog No.
S588368
CAS No.
5842-07-9
M.F
C8H19NS
M. Wt
161.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diisopropylamino)ethanethiol

CAS Number

5842-07-9

Product Name

2-(Diisopropylamino)ethanethiol

IUPAC Name

2-[di(propan-2-yl)amino]ethanethiol

Molecular Formula

C8H19NS

Molecular Weight

161.31 g/mol

InChI

InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

IFZVKYXDCOHPOT-UHFFFAOYSA-N

SMILES

CC(C)N(CCS)C(C)C

Synonyms

2-(N,N-diisopropylamino)ethanethiol, 2-(N,N-diisopropylamino)ethanethiol hydrochloride, diisopropylaminoethanethiol

Canonical SMILES

CC(C)N(CCS)C(C)C
  • Thiol-ene Click Chemistry

    Thiol-ene click chemistry is a type of cycloaddition reaction between thiols and alkenes. DIPAET's thiol group allows it to participate in this reaction, enabling the formation of specific molecular structures useful in polymer synthesis and materials science [].

  • Surface Modification

    The combined functionality of DIPAET (amine and thiol groups) makes it a candidate for surface modification applications. The amine group can interact with various surfaces, while the thiol group can form strong covalent bonds with gold and other metals []. This property allows researchers to tailor the surface properties of materials for specific applications.

  • Biomolecule Conjugation

    DIPAET's bifunctional nature allows it to potentially act as a linker molecule in bioconjugation reactions. The amine group can bind to biomolecules like proteins or antibodies, while the thiol group can attach to gold nanoparticles or other thiol-reactive groups []. This strategy can be useful in developing probes for biological imaging or targeted drug delivery.

2-(Diisopropylamino)ethanethiol, also known as N,N-diisopropylaminoethanethiol or β-Diisopropylaminoethanethiol, is an organic compound with the chemical formula C₈H₁₉NS. It has a molecular weight of approximately 161.308 g/mol and features both a thiol group (-SH) and a secondary amine group (N(CH(CH₃)₂)₂) in its structure. This combination allows it to participate in various

  • Thiol-Ene Click Chemistry: This reaction involves the addition of the thiol group to alkenes, enabling the formation of specific molecular structures useful in polymer synthesis.
  • Formation of Thioethers: It acts as a reagent for preparing thioethers and can catalyze the formation of carbon-sulfur bonds .
  • Bioconjugation Reactions: The bifunctional nature of this compound allows it to serve as a linker molecule in bioconjugation, where the amine can bind to biomolecules while the thiol can attach to gold nanoparticles or other thiol-reactive groups.

Several methods exist for synthesizing 2-(Diisopropylamino)ethanethiol:

  • Alkylation of Thiols: The compound can be synthesized through the alkylation of thiols with diisopropylamine.
  • Reduction Reactions: It may also be produced by reducing corresponding disulfides or sulfoxides under controlled conditions.
  • Direct Reaction with Ethyl Methylphosphonic Acid: Although challenging, direct reactions involving ethyl methylphosphonic acid have been explored for producing derivatives related to this compound .

2-(Diisopropylamino)ethanethiol finds applications in various fields:

  • Organic Synthesis: It is utilized as an intermediate in synthesizing other organic compounds.
  • Materials Science: The compound's ability to modify surfaces makes it valuable for developing advanced materials.
  • Chemical Warfare Research: Its association with chemical weapon precursors highlights its importance in defense and security studies .

Research on interaction studies involving 2-(Diisopropylamino)ethanethiol primarily focuses on its role as a precursor for chemical agents and its interactions with various substrates in synthetic chemistry. Its ability to form strong covalent bonds with metals like gold is particularly noteworthy for applications in nanotechnology and bioconjugation .

Several compounds share structural similarities with 2-(Diisopropylamino)ethanethiol, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Aspects
2-DiethylaminoethanolContains an ethanol moiety instead of thiolUsed primarily as a solvent and reagent
2-(Diethylamino)ethanethiolSimilar amine and thiol groupsOften used in drug synthesis and development
N,N-DiisobutylaminothiophenolContains longer butyl chainsExhibits different reactivity patterns
2-MercaptoethylamineContains only a primary amine and thiolMore reactive due to primary amine structure

The uniqueness of 2-(Diisopropylamino)ethanethiol lies in its specific combination of functional groups that allow for diverse applications in both synthetic chemistry and material science, distinguishing it from other similar compounds .

Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.

XLogP3

2.2

Related CAS

41480-75-5 (hydrochloride)

Other CAS

5842-07-9

Wikipedia

N,N-(2-diisopropylamino)ethanethiol

Dates

Last modified: 08-15-2023

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